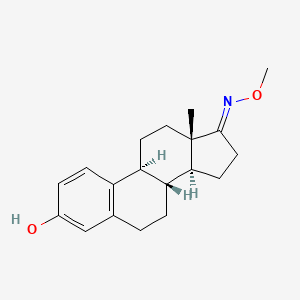

Estrone, O-methyloxime

Description

Structure

3D Structure

Properties

CAS No. |

3342-64-1 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17E)-17-methoxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H25NO2/c1-19-10-9-15-14-6-4-13(21)11-12(14)3-5-16(15)17(19)7-8-18(19)20-22-2/h4,6,11,15-17,21H,3,5,7-10H2,1-2H3/b20-18+/t15-,16-,17+,19+/m1/s1 |

InChI Key |

PBXZSAMJKKLMEF-YDKWXADCSA-N |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OC)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=NOC)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Methodologies for Estrone and Its O Methyloxime

Chemical Synthesis Approaches for Estrone (B1671321)

The total synthesis of estrone, a complex steroidal molecule, has been a significant challenge in organic chemistry. One of the earliest and most well-known methods is the Torgov synthesis , a convergent approach that remains a cornerstone for the synthesis of steroids. This method involves the condensation of vinyl carbinol with 2-methyl-1,3-cyclopentanedione, followed by cyclization and reduction to yield the estrone skeleton.

Another prominent approach is the intramolecular Diels-Alder reaction , which has been utilized to construct the steroidal framework. This strategy often involves the preparation of a suitably substituted diene and dienophile that are tethered together, and upon heating, they undergo a cycloaddition reaction to form the B and C rings of the steroid nucleus. Subsequent chemical modifications then lead to the final estrone product. Research has demonstrated the use of furan-based dienes in this context.

Furthermore, synthetic routes starting from simpler, non-steroidal precursors have been developed. These often involve a series of annulation reactions to build the characteristic four-ring system of estrone. The choice of synthetic strategy often depends on the desired stereochemistry and the availability of starting materials.

Oximation Reactions for Estrone Carbonyl Groups

The carbonyl group at the C-17 position of estrone is a primary target for derivatization to improve its analytical properties. Oximation, the reaction of a ketone with a hydroxylamine (B1172632) derivative, is a widely employed technique for this purpose. The formation of an O-methyloxime derivative enhances the volatility and thermal stability of estrone, making it more amenable to analysis by gas chromatography (GC).

Mechanism of O-Methyloxime Formation

The formation of estrone O-methyloxime proceeds through a nucleophilic addition-elimination reaction. The nitrogen atom of methoxyamine hydrochloride, a potent nucleophile, attacks the electrophilic carbonyl carbon at C-17 of the estrone molecule. This initial addition step is typically catalyzed by a weak base, such as pyridine, which deprotonates the methoxyamine hydrochloride to generate the free methoxyamine. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond of the oxime. The presence of the methoxy (B1213986) group on the oxime nitrogen prevents the formation of syn and anti isomers, which can complicate chromatographic analysis.

Optimization of Derivatization Conditions for Analytical Purposes

For quantitative analysis, it is imperative to optimize the derivatization conditions to ensure complete and reproducible conversion of estrone to its O-methyloxime. Several factors influence the reaction efficiency:

Reagent Concentration: A significant molar excess of methoxyamine hydrochloride is typically used to drive the reaction to completion.

Reaction Temperature and Time: The reaction is often carried out at elevated temperatures, commonly between 60°C and 80°C, for a duration ranging from 30 minutes to 2 hours.

Solvent: Pyridine is a frequently used solvent as it also functions as a catalyst. However, alternative solvents have been explored to minimize potential interferences.

pH: The pH of the reaction mixture can influence the rate of oximation.

The table below summarizes typical conditions for the O-methyloximation of estrone for analytical purposes.

| Parameter | Typical Condition | Source(s) |

| Derivatizing Reagent | Methoxyamine hydrochloride | |

| Solvent/Catalyst | Pyridine | |

| Temperature | 60-80 °C | |

| Reaction Time | 30-120 minutes | |

| Reagent Ratio | Molar excess of reagent |

Preparation of Additional Derivatization Products of Estrone, O-methyloxime for Enhanced Analytical Sensitivity

Following the initial oximation of the carbonyl group, the phenolic hydroxyl group at the C-3 position of estrone O-methyloxime can be further derivatized. This two-step derivatization strategy significantly enhances the analytical sensitivity and improves the chromatographic behavior of the molecule.

Trimethylsilyl (B98337) Ether (TMS) Derivatization

The conversion of the C-3 hydroxyl group to a trimethylsilyl (TMS) ether is a widely used technique in GC-based analysis of steroids. The resulting derivative, estrone 3-(O-trimethylsilyl) ether 17-(O-methyloxime), exhibits increased volatility and thermal stability, leading to sharper chromatographic peaks and improved separation.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The reaction involves the nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent, resulting in the formation of the TMS ether.

Other Functional Group Derivatization Strategies (e.g., Acetylation, Dansylation)

Besides TMS derivatization, other functional groups can be introduced at the C-3 position of estrone O-methyloxime to enhance detectability.

Acetylation: The hydroxyl group can be readily converted to an acetate (B1210297) ester using reagents like acetic anhydride (B1165640) or acetyl chloride. This derivatization also increases the volatility of the molecule for GC analysis.

Dansylation: For applications requiring high sensitivity, such as high-performance liquid chromatography (HPLC) with fluorescence detection, dansyl chloride can be employed to derivatize the phenolic hydroxyl group. The dansyl group is a highly fluorescent moiety, allowing for the detection of estrone at very low concentrations. The reaction is typically performed under alkaline conditions.

The choice of the second derivatization step depends on the analytical instrumentation available and the required sensitivity of the assay.

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

Effective sample preparation is a critical first step in the analytical workflow for this compound, and related steroids. The primary goal is to isolate the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., plasma, urine, wastewater) and the physicochemical properties of the target steroids.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. lcms.cznih.gov For steroid analysis, LLE is often employed to extract relatively nonpolar steroids from aqueous biological fluids like plasma or urine into an organic solvent.

Commonly used organic solvents for the LLE of steroids include methyl tert-butyl ether (MTBE), diethyl ether, and hexane. nih.gov MTBE, in particular, has demonstrated high extraction efficiency for a range of steroid hormones. nih.gov The LLE process generally involves vortexing or shaking the sample with the extraction solvent, followed by separation of the organic layer containing the analytes. lcms.cz The solvent is then evaporated, and the residue is reconstituted in a suitable solvent for analysis.

While LLE is a relatively simple and inexpensive technique, it can be labor-intensive and may suffer from issues such as emulsion formation and the co-extraction of interfering substances. lcms.cz

Table 1: Comparison of Extraction Techniques for Steroid Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Generally lower | Higher, tunable with different sorbents |

| Solvent Consumption | High | Low |

| Automation Potential | Low | High |

| Common Issues | Emulsion formation, co-extraction of interferences | Sorbent-analyte interactions, matrix effects |

| Typical Application | Extraction of nonpolar steroids from aqueous samples | Broad applicability for various steroids and matrices |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) has become a popular alternative to LLE for the sample preparation of steroids due to its higher selectivity, reduced solvent consumption, and potential for automation. lcms.czchromatographyonline.com SPE utilizes a solid sorbent material packed into a cartridge or disk to retain the analytes of interest from a liquid sample. chromatographyonline.comnih.gov

A variety of SPE sorbents are available, with the choice depending on the properties of the target analytes and the sample matrix. chromatographyonline.comnih.gov For steroid analysis, common sorbents include:

Reversed-phase sorbents (e.g., C18, C8): These nonpolar sorbents are used to extract hydrophobic steroids from polar matrices like water. chromatographyonline.comamchro.com

Normal-phase sorbents (e.g., silica, diol): These polar sorbents are suitable for extracting polar analytes from nonpolar matrices. chromatographyonline.com

Ion-exchange sorbents: These sorbents are used to retain charged analytes. Mixed-mode sorbents that combine reversed-phase and ion-exchange functionalities can offer enhanced selectivity for steroid analysis by removing unwanted matrix components. amchro.com

Polymeric sorbents (e.g., Oasis HLB): These sorbents offer broad retention for a wide range of compounds and are often used for the extraction of estrogens and other steroids from environmental water samples. nih.govnih.gov

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a suitable solvent. chromatographyonline.com The choice of washing and elution solvents is critical for achieving high recovery and a clean extract. mdpi.com

Enzymatic Hydrolysis of Conjugated Estrogens (e.g., Sulfates, Glucuronides)

In biological fluids such as urine, a significant portion of estrogens and their metabolites exist in a conjugated form, primarily as sulfates and glucuronides. unito.ituni-giessen.desigmaaldrich.com These conjugated forms are more water-soluble and are readily excreted. For the analysis of total estrogen content, a deconjugation step is necessary to cleave the sulfate (B86663) or glucuronide group and release the free steroid.

Enzymatic hydrolysis using β-glucuronidase and arylsulfatase is the most common method for deconjugation. unito.itsigmaaldrich.comresearchgate.net These enzymes specifically cleave the respective linkages without altering the steroid structure, which can be a drawback of harsh acid hydrolysis methods. sigmaaldrich.com The enzyme preparation, often derived from Helix pomatia, typically contains both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates. sigmaaldrich.com

The efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and incubation time. researchgate.netresearchgate.net Recent studies have explored the use of ultrasound to enhance the kinetics of enzymatic hydrolysis, significantly reducing the required incubation time. researchgate.netrsc.org

Matrix Effects and Mitigation Strategies

Matrix effects are a significant challenge in the analysis of steroids by mass spectrometry-based methods, particularly when using electrospray ionization (ESI). nih.govresearchgate.netnih.gov These effects arise from co-eluting components in the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.com

Several strategies can be employed to mitigate matrix effects:

Improved Sample Preparation: Thorough sample cleanup using techniques like SPE can remove many of the interfering matrix components. nih.govchromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can reduce interference. nih.govchromatographyonline.com

Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. nih.govdshs-koeln.denih.gov The SIL-IS is chemically identical to the analyte and will experience the same matrix effects, allowing for accurate normalization of the signal. dshs-koeln.denih.gov

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects. nih.govreddit.com However, finding a suitable blank matrix can be challenging for endogenous compounds like steroids. nih.gov

Derivatization: Chemical derivatization of the analyte can sometimes alter its chromatographic retention time, moving it away from interfering matrix components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of steroids, which are often not sufficiently volatile for direct GC analysis, a derivatization step is typically required.

Application of this compound and Trimethylsilyl Ether Derivatives in GC-MS

To improve their volatility and chromatographic behavior, steroids are commonly converted into more stable and less polar derivatives prior to GC-MS analysis. eiu.edunih.gov For estrone and other keto-steroids, a two-step derivatization process is often employed, involving the formation of an O-methyloxime followed by trimethylsilylation.

The formation of the O-methyloxime derivative targets the keto group of estrone. This reaction increases the stability of the molecule and can lead to improved chromatographic peak shape.

Following oximation, the hydroxyl groups of the steroid are derivatized to form trimethylsilyl (TMS) ethers . eiu.edunih.govresearchgate.net This is typically achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). eiu.edudshs-koeln.de The TMS derivatization significantly increases the volatility of the steroid, making it amenable to GC analysis. eiu.edu The resulting this compound, TMS ether derivative can then be readily separated and detected by GC-MS.

The mass spectrum of the derivatized estrone provides characteristic fragment ions that can be used for identification and quantification. nih.govresearchgate.netresearchgate.net The use of GC-MS/MS, where specific precursor-to-product ion transitions are monitored, can further enhance the selectivity and sensitivity of the analysis, particularly in complex matrices. researchgate.net

Table 2: Common Derivatizing Agents for Steroid Analysis by GC-MS

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose |

|---|---|---|---|

| Methoxyamine hydrochloride | Keto | O-methyloxime | Increases stability, improves peak shape |

Chromatographic Separation Optimization for Steroid Isomers

The separation of steroid isomers is a critical step in their analysis, as isomers often exhibit different biological activities. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose, and the choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution.

For the separation of steroid isomers, such as 17α-estradiol and 17β-estradiol, which are notoriously difficult to separate, specialized stationary phases have been developed. For instance, a carbazole-based polymeric stationary phase has demonstrated high separation factors for these isomers. researchgate.netnii.ac.jp The unique selectivity of such phases arises from multiple interaction mechanisms, including dipole-dipole interactions, carbonyl-π interactions, and hydrogen bonding, in addition to hydrophobic effects. nii.ac.jp

Biphenyl bonded phases also offer unique selectivity for aromatic and moderately polar analytes like steroids, often providing improved resolution of structural isomers, especially when methanol (B129727) is used in the mobile phase. thermofisher.com The optimization of the mobile phase, such as the water content in reversed-phase HPLC, can significantly impact the retention factors and selectivity for different steroids. researchgate.net For instance, using a C18 column with a methanol and formic acid in water gradient can effectively separate various estrogen metabolites. nih.govaacrjournals.org

Furthermore, the use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle size columns can enhance peak capacity, sensitivity, and the speed of analysis, allowing for the successful separation of numerous estrogen metabolites within a short run time. nih.gov Two-dimensional liquid chromatography is another approach that can boost sensitivity and separation power for complex samples. springernature.com

Interactive Table: Chromatographic Columns for Steroid Isomer Separation

| Stationary Phase | Key Features | Application Example |

| Carbazole-based polymeric | High selectivity for estradiol (B170435) isomers | Separation of 17α- and 17β-estradiol researchgate.netnii.ac.jp |

| Biphenyl | Unique selectivity for aromatic and moderately polar analytes | Resolution of structural isomers thermofisher.com |

| C18 (Reversed-Phase) | Widely used for separating various estrogen metabolites | Separation of 15 urinary estrogens and metabolites nih.govaacrjournals.org |

| Sub-2 µm particle size | High efficiency, sensitivity, and speed | Separation of 12 estrogen metabolites nih.gov |

Mass Spectral Fragmentation Patterns of this compound Derivatives

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is instrumental in identifying and quantifying steroid derivatives. The fragmentation patterns observed in MS/MS spectra are characteristic of the molecule's structure and provide a high degree of specificity.

For O-methyloxime derivatives of steroids, the fragmentation is influenced by the derivatizing group. In general, soft ionization techniques are preferred to keep the molecular ion intact for subsequent fragmentation. The collision-induced dissociation (CID) of the protonated or adducted molecule generates specific product ions.

A study on silver-cationized steroids revealed that fragmentation produces distinctive and consistent patterns that allow for the annotation of steroid regioisomers without prior derivatization. nih.govdiva-portal.org The fragmentation of the d-ring and e-side chain of the steroid skeleton upon CID of the silver adducts results in diagnostic product ions. nih.gov

For other derivatized steroids, the fragmentation often involves the neutral loss of parts of the derivatizing agent and characteristic fragments from the steroid core. For example, in the analysis of TMTH (a derivatizing agent) derivatized oxosteroids, the dominant fragment ions consist of the steroid skeleton with remnants of the TMTH group attached. nih.gov The fragmentation patterns can also differentiate between derivatives at different positions on the steroid, such as the 17-oxo and 3-oxo groups. nih.gov

The fragmentation of protonated estradiol (E2) and ethinyl estradiol (EE2) often shows a facile loss of water in the electrospray source, while estrone (E1), which has a carbonyl group at C-17, does not exhibit this in-source fragmentation. mdpi.com All three hormones then undergo similar fragmentation patterns with sequential cleavage of the B, C, and D rings. mdpi.com

Quantitative Analysis and Internal Standard Utilization

Accurate quantification in mass spectrometry-based assays relies heavily on the use of internal standards. clearsynth.com Internal standards are compounds added to a sample in a known quantity to correct for variations during sample preparation, extraction, and analysis. sigmaaldrich.com

The ideal internal standards are stable isotope-labeled (SIL) analogues of the analytes, such as deuterated or ¹³C-labeled compounds. sigmaaldrich.comtexilajournal.com These SIL internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute during chromatography and experience similar ionization efficiency and matrix effects. sigmaaldrich.comtexilajournal.com This co-elution helps to compensate for measurement errors that can arise from ion suppression or enhancement. texilajournal.com The use of deuterated standards has been shown to improve the accuracy and precision of quantifying various compounds, including steroids. texilajournal.comnih.gov

However, the choice of the internal standard is critical and can affect the results. researchgate.net For instance, different deuterated versions of testosterone (B1683101) (D2 vs. D5) have been shown to yield different quantitative results. researchgate.net It is also important to avoid internal standards that could have metabolic links to the analyte, as this can lead to misinterpretation of the results, especially in doping control analysis. wada-ama.org For example, using 17α-Methyltestosterone as an internal standard can lead to the formation of metabolites that are also metabolites of other exogenous steroids. wada-ama.org

In quantitative analysis, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. nih.gov This allows for the accurate determination of the analyte concentration in an unknown sample. clearsynth.com

Interactive Table: Common Deuterated Internal Standards for Steroid Analysis

| Deuterated Internal Standard | Analyte |

| d3-Testosterone | Testosterone dshs-koeln.de |

| d3-Epitestosterone | Epitestosterone dshs-koeln.de |

| d4-Androsterone | Androsterone dshs-koeln.de |

| d4-Estrone (d4-E1) | Estrone (E1) biocrates.com |

| d3-Estradiol (d3-E2) | Estradiol (E2) biocrates.com |

| d7-Aldosterone | Aldosterone biocrates.com |

| d4-Cortisol | Cortisol biocrates.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Analysis

LC-MS and LC-MS/MS have become the gold standard for the analysis of steroids due to their high sensitivity, specificity, and ability to measure multiple analytes in a single run. mdpi.comnih.govnih.gov

Alternative Derivatization Approaches for LC-MS Sensitivity Enhancement

Due to the low ionization efficiency of many steroids, derivatization is often employed to enhance sensitivity in LC-MS analysis. nih.govnih.gov Derivatization introduces a readily ionizable group onto the steroid molecule, improving its signal in the mass spectrometer. nih.gov

Several derivatization reagents have been developed for this purpose. Dansyl chloride is a common reagent, but the resulting derivatives can produce non-specific product ions. nih.govcore.ac.uk Alternative approaches that generate compound-specific product ions are therefore sought after.

One such alternative is the use of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ), followed by quaternization to form a permanently positively charged derivative (MPPZ). nih.gov This method has been successfully applied to the analysis of estrogens and their metabolites in human plasma. nih.gov Another approach involves derivatization with 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), which also yields positively charged derivatives with compound-specific fragmentation patterns. core.ac.uk

Picolinoyl derivatization has been shown to increase the detection response of estrone and estradiol by 100-fold compared to underivatized molecules in LC-ESI-MS. nih.gov Other promising derivatization agents include 1-methylimidazole-2-sulfonyl chloride, which has been shown to significantly improve sensitivity for estrogen analysis by Orbitrap LC/MS. nih.gov

Chromatographic Resolution of Estrone and Metabolites

The successful analysis of estrone and its numerous metabolites by LC-MS is highly dependent on achieving adequate chromatographic separation. nih.govaacrjournals.org Many estrogen metabolites are isobaric (have the same mass), making their differentiation by mass spectrometry alone impossible. Therefore, chromatographic resolution is essential.

Reversed-phase liquid chromatography is commonly used for this purpose. For example, a C18 column with a gradient of methanol and aqueous formic acid has been used to separate 15 different estrogens and their metabolites in urine. nih.govaacrjournals.org Similarly, a C8 column has been used to separate estrone, estradiol, estriol (B74026), and 16-hydroxyestrone (B101198) in human serum. nih.gov

The choice of the analytical column and mobile phase conditions is critical for resolving closely related compounds. For instance, a Kinetex C18 column with an acetonitrile/formic acid gradient has been shown to successfully resolve isobaric methoxyestrone species. biorxiv.org The development of stable-isotope dilution LC-MS/MS methods has enabled the validated analysis of up to 22 endogenous estrogens, including oxidative metabolites, sulfates, and glucuronides, in human plasma. researchgate.net

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is a critical parameter in LC-MS analysis of steroids. The most common techniques are electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov

ESI is a soft ionization technique that is well-suited for analyzing polar and charged molecules. farmaciajournal.com For derivatized steroids that carry a permanent charge, ESI in positive ion mode is often the method of choice. nih.govcore.ac.uk However, for underivatized steroids, which are less polar, ESI can have low ionization efficiency. thermofisher.com

APCI is generally more suitable for less polar compounds and is often preferred for the analysis of underivatized steroids. core.ac.uknih.gov APCI can provide better sensitivity for certain steroid metabolites compared to ESI. nih.gov For instance, a study comparing ESI and APCI for the simultaneous detection of estrone and its metabolites found that five out of the seven target analytes produced the best signal-to-noise ratios in positive APCI-MS/MS mode. nih.gov However, for other analytes, negative ESI-MS/MS was superior, suggesting that a combination of ionization modes may be necessary for comprehensive analysis. nih.gov

Some research indicates that APCI may be a suboptimal ionization source for certain steroids. nih.gov The choice between ESI and APCI ultimately depends on the specific analytes, the derivatization strategy (if any), and the desired sensitivity.

Quantitative Performance Metrics

The validation of an analytical method hinges on its quantitative performance metrics, which define its reliability and capabilities. For estrogens like estrone, which are often derivatized to their O-methyloxime forms to enhance analytical detection, these parameters are crucial due to their low physiological concentrations. Key metrics include the limit of detection (LOD), limit of quantification (LOQ), linearity, and reproducibility.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For estrone and its derivatives, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have achieved impressive sensitivity. Studies report LOQs for estrone in the low picogram per milliliter (pg/mL) range. For instance, a method using a triple quadrupole mass spectrometer achieved an LOQ of 2 pg/mL for estrone in a 200 µL sample matrix. thermofisher.com Another study reported a detection limit of 1.0 pg/mL for estrone. nih.gov Some advanced methods, often involving derivatization and extensive sample preparation like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), have pushed the LOQ to as low as 0.5 pg/mL. nih.govresearchgate.net

Linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a calibration curve with a high correlation coefficient (r²). For estrone analysis, methods consistently show excellent linearity over the physiological and pathological concentration ranges.

Reproducibility refers to the consistency of results over repeated measurements of the same sample. It is often expressed as the coefficient of variation (%CV). For serum estrogen analysis, assays have demonstrated excellent laboratory reproducibility. nih.gov In one study, the intra- and inter-day precision for estrone analysis showed %RSD (relative standard deviation) values of less than 8.41%, indicating high reproducibility. thermofisher.com Another LC-MS/MS method reported within-day CVs of less than 6.5% and between-day CVs ranging from 4.5% to 9.5% for estrone and related compounds. nih.gov

The following table summarizes the quantitative performance metrics for estrone analysis from various studies, which are representative of the performance achievable for its derivatives like this compound.

| Analyte | Method | Matrix | LOD (pg/mL) | LOQ (pg/mL) | Reproducibility (%CV or %RSD) | Source |

|---|---|---|---|---|---|---|

| Estrone | LC-MS/MS | Human Serum | - | 2 | <8.41% (inter-day) | thermofisher.com |

| Estrone | HPLC-MS/MS | Human Serum | 1.0 | - | <6.5% (within-day), 4.5-9.5% (between-day) | nih.gov |

| Estrone | LC-MS | Postmenopausal Serum | 0.1 (pg on column) | 1 (pg/mL) | - | nih.gov |

| Estrone | SPE-LC-MS/MS | Surface Water | - | - | 12-13% (relative uncertainty) | europa.eu |

Emerging Analytical Platforms and Methodologies

The pursuit of greater sensitivity and specificity in steroid analysis has led to the development and adoption of cutting-edge analytical platforms. These emerging methodologies are transforming the landscape of estrogen profiling.

High-Resolution Mass Spectrometry (e.g., Orbitrap) in Steroid Profiling

High-Resolution Mass Spectrometry (HRMS), particularly using technologies like the Orbitrap, has become a powerful tool for steroid analysis. nih.govsigmaaldrich.commtroyal.canih.gov Unlike traditional tandem mass spectrometers (like triple quadrupoles) that monitor specific mass transitions, HRMS instruments measure mass-to-charge ratios with very high accuracy and resolution. This capability is invaluable for steroid profiling, where numerous structurally similar metabolites and isomers can interfere with quantification.

The use of Orbitrap-based LC/MS for estrogen metabolite profiling has shown significant improvements in sensitivity, with increases ranging from 2 to 100-fold compared to other methods. nih.govsigmaaldrich.commtroyal.canih.gov This enhanced sensitivity is crucial for measuring the unconjugated forms of endogenous steroids, which are present at very low levels. sigmaaldrich.commtroyal.canih.gov HRMS provides a full-scan mass spectrum, allowing for both targeted quantification of known compounds like this compound and untargeted screening for novel or unexpected metabolites. researchgate.net This makes it an ideal platform for comprehensive steroid profiling in complex biological matrices like serum and tears. nih.govresearchgate.net

Hyphenated Techniques and Automation in Estrone Analysis

The coupling of a separation technique with a detection technique, known as a hyphenated technique, is the cornerstone of modern analytical chemistry. nih.govspringernature.comactascientific.com For estrone and its derivatives, the most powerful and widely used hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This approach combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) for complex mixtures with the high sensitivity and specificity of mass spectrometry for detection and quantification. actascientific.com

To further enhance the efficiency and reliability of estrone analysis, there is a significant trend towards automation. nih.gov Fully automated systems that couple sample preparation, such as in-tube solid-phase microextraction (SPME), directly with LC-MS/MS have been developed. nih.gov This automation minimizes manual sample handling, reduces the risk of contamination and error, decreases sample preparation time, and increases throughput. researchgate.net For instance, an automated in-tube SPME-LC-MS/MS method for estrogens in water samples demonstrated a 34- to 90-fold increase in sensitivity compared to direct injection. nih.gov Such automated and hyphenated systems are essential for large-scale clinical research and environmental monitoring, enabling the rapid and reliable analysis of numerous samples.

Conclusion

Estrone (B1671321), O-methyloxime is a significant chemical compound in the field of biomedical research, particularly in the analytical and developmental aspects of studying estrone. Its synthesis from the historically important and biologically relevant hormone, estrone, provides a stable and versatile tool for researchers. The primary applications of Estrone, O-methyloxime as an internal standard in advanced analytical techniques like LC-MS/MS and its role in the development of specific immunoassays underscore its importance in enabling accurate and reliable measurement of estrone in various biological matrices. As research into the multifaceted roles of estrone in health and disease continues, the utility of derivatives like this compound will remain crucial for advancing our understanding.

Biochemical Pathways and Metabolic Transformations of Estrone in Biological Systems

Endogenous Biosynthesis Pathways of Estrone (B1671321) from Precursors

Estrone (E1) is a key endogenous estrogen synthesized from cholesterol through a series of enzymatic reactions. wikipedia.orgwikipedia.org The primary and most direct pathway for estrone biosynthesis involves the androgen precursor, androstenedione (B190577). wikipedia.orgwikipedia.org This critical conversion is catalyzed by the enzyme aromatase (CYP19A1), a member of the cytochrome P450 superfamily. wikipedia.orgbio-rad.comwikipedia.org Aromatase facilitates the aromatization of the A-ring of androstenedione, a process involving three successive hydroxylations of the C19 methyl group, which ultimately leads to the formation of estrone. wikipedia.orghormonebalance.org

The biosynthesis of androstenedione itself follows two main pathways originating from cholesterol. wikipedia.orgnih.gov Cholesterol is first converted to pregnenolone (B344588) by the action of the P450 side-chain cleavage enzyme (P450scc). nih.govnih.gov

The Δ5 pathway: Pregnenolone is converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (B1670201) (DHEA). DHEA is subsequently converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org

The Δ4 pathway: Pregnenolone is first converted to progesterone. Progesterone is then hydroxylated to 17α-hydroxyprogesterone, which is subsequently converted directly to androstenedione. wikipedia.org

This production of estrone from circulating androstenedione occurs in various tissues, including the gonads (specifically the granulosa cells of the ovaries), adipose tissue, skin, bone, and brain. wikipedia.orgwikipedia.org In postmenopausal women, the primary source of estrogen production shifts from the ovaries to peripheral tissues, with adipose tissue being a major site of androstenedione aromatization to estrone. wikipedia.orgcancer.org

Estrone can also be formed through the reversible conversion of estradiol (B170435), a more potent estrogen. wikipedia.org This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) and occurs in tissues such as the liver. wikipedia.orgnih.gov Therefore, estrone acts as both a precursor to and a metabolite of estradiol, existing in a dynamic equilibrium within the body. wikipedia.org Studies have quantified the conversion of androstenedione to estrone, with an average of about 1.3% of plasma androstenedione being converted to estrone. oup.com

Phase I Metabolism of Estrone: Hydroxylation and Oxidation Pathways

Phase I metabolism of estrone primarily involves hydroxylation reactions catalyzed by various cytochrome P450 (CYP) enzymes. These reactions introduce hydroxyl groups onto the estrone molecule, increasing its water solubility and preparing it for subsequent Phase II conjugation. This metabolic activation is a critical step, leading to the formation of biologically active metabolites, most notably catechol estrogens.

Cytochrome P450 Enzyme Isoforms in Estrone Hydroxylation (e.g., CYP1A1, CYP1B1, CYP3A4)

Several isoforms of the cytochrome P450 enzyme family are responsible for the hydroxylation of estrone at different positions on its steroid ring. The primary sites of hydroxylation are the C2 and C4 positions, leading to the formation of catechol estrogens.

CYP1A1: This enzyme is predominantly involved in the 2-hydroxylation of estrone. It catalyzes the addition of a hydroxyl group at the C2 position of the aromatic A-ring, producing 2-hydroxyestrone (B23517).

CYP1B1: This isoform is primarily responsible for the 4-hydroxylation of estrone, forming 4-hydroxyestrone (B23518). CYP1B1 is expressed in various estrogen-target tissues, including the breast, uterus, and ovaries.

CYP3A4: While also contributing to 2-hydroxylation, CYP3A4 is a major enzyme involved in the 16α-hydroxylation of estrone, leading to the formation of 16α-hydroxyestrone. This metabolite is a precursor to estriol (B74026).

The relative expression and activity of these CYP isoforms can vary between tissues and individuals, influencing the balance of different estrogen metabolites.

Formation of Catechol Estrogens (e.g., 2-hydroxyestrone, 4-hydroxyestrone)

The hydroxylation of estrone at the C2 and C4 positions results in the formation of catechol estrogens, named for their structural resemblance to catechol.

2-Hydroxyestrone (2-OHE1): Often considered the most abundant estrogen metabolite, 2-OHE1 is formed primarily through the action of CYP1A1 and to a lesser extent, CYP3A4. It is generally considered to be a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative effects.

4-Hydroxyestrone (4-OHE1): Formed by the action of CYP1B1, 4-OHE1 has stronger estrogenic activity compared to 2-OHE1. It is considered a more "bad" metabolite as it can undergo redox cycling to generate reactive oxygen species (ROS) and potentially cause DNA damage if not efficiently detoxified.

The balance between the formation of 2-hydroxyestrone and 4-hydroxyestrone, often expressed as the 2-OHE1/4-OHE1 ratio, is considered a potential biomarker for estrogen-related health risks.

| Metabolic Pathway | Key Enzymes | Primary Products | Notes |

| 2-Hydroxylation | CYP1A1, CYP3A4 | 2-Hydroxyestrone (2-OHE1) | Leads to the formation of a major "good" catechol estrogen. |

| 4-Hydroxylation | CYP1B1 | 4-Hydroxyestrone (4-OHE1) | Produces a more estrogenic and potentially genotoxic catechol estrogen. |

| 16α-Hydroxylation | CYP3A4, CYP3A5 | 16α-Hydroxyestrone | A precursor to the formation of estriol (E3). |

Phase II Metabolism of Estrone and its Metabolites

Following Phase I hydroxylation, estrone and its metabolites, particularly the catechol estrogens, undergo Phase II conjugation reactions. These processes further increase their water solubility and facilitate their elimination from the body. The main Phase II pathways for estrone metabolism are methylation, sulfation, and glucuronidation.

Methylation by Catechol-O-Methyltransferase (COMT)

The catechol estrogens (2-hydroxyestrone and 4-hydroxyestrone) are primary substrates for the enzyme Catechol-O-Methyltransferase (COMT). This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure, a process known as O-methylation.

Formation of Methoxyestrogens:

COMT methylates 2-hydroxyestrone to form 2-methoxyestrone.

4-hydroxyestrone is methylated to form 4-methoxyestrone.

This methylation is a crucial detoxification step, particularly for the reactive 4-hydroxyestrone. By converting the catechol estrogens into their methoxy (B1213986) derivatives, COMT effectively inactivates them and prevents their oxidation to harmful quinones, which can damage DNA and other cellular components. The resulting methoxyestrogens have very little to no estrogenic activity and are considered protective metabolites.

Conjugation Reactions: Sulfation and Glucuronidation

Estrone and its hydroxylated metabolites can also be conjugated with sulfate (B86663) or glucuronic acid, significantly enhancing their water solubility for excretion in urine and bile.

Sulfation: This reaction is catalyzed by sulfotransferase enzymes (SULTs), primarily in the liver. Estrone is readily converted into estrone-3-sulfate (E1S). Estrone sulfate is a major circulating estrogen conjugate and can act as a reservoir, as it can be converted back to estrone by the enzyme steroid sulfatase, which is present in various tissues.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, this process attaches a glucuronic acid moiety to estrone and its metabolites, forming compounds like estrone-3-glucuronide. This conjugation occurs mainly in the liver and renders the estrogens highly water-soluble for efficient renal excretion.

Both sulfation and glucuronidation are essential for deactivating estrogens and their metabolites and ensuring their removal from the body.

| Conjugation Reaction | Enzyme Family | Substrates | Products | Function |

| Methylation | Catechol-O-Methyltransferase (COMT) | 2-Hydroxyestrone, 4-Hydroxyestrone | 2-Methoxyestrone, 4-Methoxyestrone | Detoxification and inactivation of catechol estrogens. |

| Sulfation | Sulfotransferases (SULTs) | Estrone, Hydroxyestrogens | Estrone-3-Sulfate (E1S) | Creates a circulating reservoir of estrogen; facilitates excretion. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Estrone, Hydroxyestrogens | Estrone-3-Glucuronide | Increases water solubility for efficient elimination via urine. |

Enzymatic Deconjugation in Biological Matrices

In biological systems, the metabolic activity of estrone is significantly regulated by its conjugation and deconjugation. After its initial metabolism, primarily in the liver, estrone is converted into water-soluble conjugates, namely estrone glucuronide and estrone sulfate. researchgate.net These conjugated forms are generally considered biologically inactive. wikipedia.org However, they can be reverted to active estrone through enzymatic deconjugation, a critical process that occurs in various biological matrices and influences the local and systemic availability of active estrogens. wikipedia.orgnih.gov

The two primary enzymes responsible for this reactivation are steroid sulfatase and β-glucuronidase. researchgate.netfrontiersin.org

Steroid Sulfatase (STS): This enzyme catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1). frontiersin.orgoup.com E1S is the most abundant circulating estrogen conjugate and acts as a long-lasting reservoir for more potent estrogens. wikipedia.org STS is widely distributed throughout the body, with its expression noted in the liver, skin, and, significantly, in hormone-dependent tumor tissues like breast cancer. frontiersin.orgoup.com In postmenopausal women, the formation of estrogens occurs primarily in peripheral tissues, where STS plays a pivotal role by hydrolyzing circulating E1S to E1. frontiersin.org The subsequent conversion of E1 to the more potent estradiol can fuel the growth of estrogen-dependent diseases. frontiersin.orgoup.com The activity of STS is therefore a key factor in pre-receptor regulation of steroid hormone action. frontiersin.org

β-Glucuronidase: This enzyme is responsible for hydrolyzing estrogen glucuronides, cleaving the glucuronic acid moiety to release the active estrogen. nih.govnih.gov A significant source of β-glucuronidase is the gut microbiota, a collection of bacteria whose genes, known as the "estrobolome," metabolize estrogens. researchgate.netvibrant-wellness.com Estrogen glucuronides are excreted from the liver into the intestines via bile. nih.govvibrant-wellness.com In the gut, bacterial β-glucuronidase can deconjugate these estrogens, allowing them to be reabsorbed into the bloodstream through a process called enterohepatic circulation. vibrant-wellness.com This mechanism, mediated by gut microbial β-glucuronidase (gmGUS), effectively recycles estrogens, influencing their systemic levels. nih.govnih.gov Elevated levels of β-glucuronidase activity in the gut can lead to increased reabsorption of estrogens, which has been linked to hormone-driven conditions. vibrant-wellness.com High levels of β-glucuronidase are also expressed in breast tumors and breast cancer cell lines, though the extent of estrogen glucuronide cycling within the breast tissue itself is still under investigation. oup.com

The deconjugation process is influenced by various factors, including the composition of the gut microbiota and temperature, which can affect the activity of these enzymes. vibrant-wellness.comresearchgate.net

Table 1: Key Enzymes in Estrone Deconjugation

| Enzyme | Substrate | Product | Location/Source | Biological Significance |

|---|---|---|---|---|

| Steroid Sulfatase (STS) | Estrone Sulfate (E1S) | Estrone (E1) | Liver, skin, adipose tissue, hormone-dependent tumor cells. frontiersin.orgoup.com | Hydrolyzes the most abundant circulating estrogen conjugate, increasing local availability of active estrone for conversion to estradiol. frontiersin.orgnih.gov |

| β-Glucuronidase | Estrone Glucuronide | Estrone (E1) | Gut microbiota (estrobolome), liver, breast tumor cells. vibrant-wellness.comoup.com | Facilitates enterohepatic recirculation of estrogens by deconjugating them in the gut, leading to reabsorption and influencing systemic hormone levels. nih.govvibrant-wellness.com |

Interconversion with Estradiol and Other Steroid Hormones

Estrone is a central node in the metabolic network of steroid hormones, capable of being both formed from precursors and converted into other biologically active steroids. This dynamic interplay is governed by a series of enzymatic reactions critical for maintaining hormonal balance.

The most significant interconversion is the reversible reaction between estrone (E1) and estradiol (E2), the most potent endogenous estrogen. frontiersin.org This reaction is catalyzed by a group of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs) . researchgate.netnih.gov

Conversion to Estradiol: 17β-HSD type 1 primarily catalyzes the reduction of the less active estrone to the highly potent estradiol, using NADPH as a cofactor. nih.gov This conversion is a crucial step in providing active estrogen to target tissues and is considered a key source of the high estradiol levels found in breast tumors of postmenopausal women. nih.gov

Conversion from Estradiol: Conversely, other 17β-HSD isoforms, such as type 2, primarily catalyze the oxidation of estradiol back to estrone, thereby inactivating the potent estrogen. researchgate.net

Estrone itself is synthesized from androgen precursors through the action of the enzyme aromatase (CYP19A1) . researchgate.net Aromatase converts androstenedione, an androgen, into estrone. researchgate.net This process occurs in various tissues, including the ovaries in premenopausal women, and significantly in peripheral tissues like adipose tissue, particularly after menopause. researchgate.netfrontiersin.org

Furthermore, estrone can be formed from dehydroepiandrosterone (DHEA), which is derived from its sulfated form, DHEA-S, by the action of steroid sulfatase. frontiersin.org The conversion of DHEA to estrone involves the sequential actions of 3β-hydroxysteroid dehydrogenase-Δ⁴-isomerase and aromatase. frontiersin.org This pathway represents another important source of estrogen in peripheral tissues. frontiersin.org Some bacteria are also capable of converting 17β-estradiol into estrone as the first step in their degradation pathways. nih.govacs.org

Table 2: Enzymes in Estrone Interconversion and Synthesis

| Enzyme | Reaction | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Reversible reduction/oxidation | Estrone, Estradiol | Estradiol, Estrone | Regulates the local balance between the less potent E1 and the highly potent E2. nih.gov |

| Aromatase (CYP19A1) | Aromatization | Androstenedione | Estrone | A primary pathway for estrogen synthesis, especially in peripheral tissues after menopause. researchgate.netfrontiersin.org |

| Steroid Sulfatase (STS) | Hydrolysis | Dehydroepiandrosterone sulfate (DHEA-S) | Dehydroepiandrosterone (DHEA) | Provides the precursor (DHEA) for peripheral estrone synthesis. frontiersin.org |

| 3β-Hydroxysteroid Dehydrogenase-Δ⁴-isomerase | Isomerization/Dehydrogenation | Dehydroepiandrosterone (DHEA) | Androstenedione | A key step in the pathway from DHEA to estrone. frontiersin.org |

Excretion Pathways and Enterohepatic Recirculation Dynamics

The elimination of estrone and its metabolites from the body is a multi-step process involving hepatic conjugation, excretion into bile and urine, and a dynamic recycling mechanism known as enterohepatic recirculation.

Conjugation and Excretion: To facilitate excretion, the lipophilic estrone molecule undergoes phase II metabolism, primarily in the liver. vibrant-wellness.com This process involves conjugation with either a glucuronic acid molecule (glucuronidation) or a sulfate group (sulfation) to form estrone glucuronide and estrone sulfate, respectively. researchgate.netoup.com This conjugation renders the hormones more water-soluble, which is essential for their elimination from the body. oup.comvibrant-wellness.com These water-soluble conjugates are then readily excreted from the liver into the bile or released into the bloodstream to be filtered by the kidneys and excreted in the urine. oup.comnih.gov

Enterohepatic Recirculation: A significant portion of the conjugated estrogens, particularly glucuronides, excreted in the bile enters the intestines. nih.govvibrant-wellness.com Here, they encounter gut bacteria that possess enzymes capable of reversing the conjugation process. nih.gov As discussed in section 4.3.3, bacterial β-glucuronidases hydrolyze the glucuronide conjugates, releasing free, biologically active estrone. nih.govvibrant-wellness.com This deconjugated estrone is lipid-soluble and can be reabsorbed through the intestinal mucosa back into the portal circulation, returning to the liver and re-entering the systemic circulation. nih.gov

This entire cycle—hepatic conjugation, biliary excretion, intestinal deconjugation, and reabsorption—is termed enterohepatic recirculation. vibrant-wellness.com This mechanism effectively creates a circulating reservoir of estrogens, prolonging their biological half-life and influencing systemic hormone levels. vibrant-wellness.comwikipedia.org The efficiency of this recirculation is heavily dependent on the composition and metabolic activity of the gut microbiota, specifically the "estrobolome," which regulates the level of deconjugating enzymes like β-glucuronidase. researchgate.netvibrant-wellness.com Any disruption in this balance can alter estrogen levels, with potential physiological consequences. nih.govnih.gov

Research Applications and Mechanistic Studies Utilizing Estrone, O Methyloxime

Utilization of Estrone (B1671321), O-methyloxime as an Analytical Reference Standard

In the field of analytical chemistry, particularly in clinical and research laboratories, the accurate quantification of steroid hormones is paramount. Estrone, O-methyloxime is frequently used as an analytical reference standard for the determination of estrone in various biological matrices. The process of derivatization is essential for converting steroid hormones into forms that are more amenable to analysis by GC-MS. restek.comrestek.com

The derivatization of estrone with methoxylamine hydrochloride protects the keto group, preventing the formation of multiple isomers and improving chromatographic peak shape and detection sensitivity. restek.com When a laboratory develops a method for measuring endogenous estrone using this derivatization technique, a certified reference material of this compound is crucial for method validation and as a standard for calibration curves. This ensures the accuracy and reproducibility of the results. sigmaaldrich.commedchemexpress.commedchemexpress.com These standards are qualified as Certified Reference Materials (CRMs) and are produced in accordance with stringent quality standards like ISO 17034 and ISO/IEC 17025, ensuring their suitability for qualitative and quantitative analyses. sigmaaldrich.com The use of such standards allows for the determination of estrone concentrations down to the picogram-per-milliliter (pg/mL) level in complex samples like serum or urine. scispec.co.ththermofisher.com

Table 1: Analytical Methods Utilizing Estrone Derivatization

| Analytical Technique | Derivatization Agent | Purpose of Derivatization | Typical Sample Matrix |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Methoxylamine HCl, Trimethylsilyl (B98337) imidazole | Improves volatility, enhances thermal stability, and produces characteristic mass spectra for sensitive and specific detection. restek.comrestek.com | Urine, Serum, Hair restek.comnih.gov |

| GC-MS/MS (NCI) | Pentafluorobenzyl bromide (PFBBr) / other reagents | Increases sensitivity in negative chemical ionization (NCI) mode for ultra-trace quantification. scispec.co.th | Serum, Plasma scispec.co.ththermofisher.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Dansyl chloride | Improves ionization efficiency and fragmentation for enhanced sensitivity and specificity. | Serum, Plasma thermofisher.com |

Application in Steroid Profiling and Metabolomics Research

The analysis of the complete set of steroids, known as the steroidome, provides valuable insights into physiological and pathological states. This compound plays a significant role in these comprehensive steroid profiling and metabolomics studies.

The balance between different steroid hormones is often more informative than the absolute concentration of a single hormone. For instance, the ratio of estrogens to androgens is critical in the context of hormone-dependent cancers and metabolic disorders. metwarebio.com Analytical methods employing the derivatization of estrone to this compound allow for its precise measurement alongside other steroids in a single analytical run. restek.comnih.gov This enables researchers to accurately determine critical hormone ratios, such as the estradiol (B170435)/estrone ratio, which can be indicative of the activity of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD). chemicalbook.com Monitoring these ratios is essential for understanding the hormonal milieu in various conditions, from menopause to hormone-sensitive cancers. scispec.co.th

Metabolomics research aims to identify and quantify all small molecules in a biological system, including previously unknown metabolites. The derivatization of steroids to O-methyloximes is a key strategy in GC-MS-based metabolomics for the discovery of novel steroid metabolites. nih.gov This chemical modification creates a stable derivative with a predictable mass fragmentation pattern, which aids in the structural elucidation of unknown compounds detected in biological samples. nih.gov For example, studies investigating the metabolism of estrone in tissues like the breast or liver have used derivatization techniques to identify and characterize new metabolic products, such as hydroxylated or dihydroxylated forms of estrone. nih.govnih.gov The use of stable isotope-labeled estrone, in conjunction with O-methyloxime derivatization, further assists in distinguishing true metabolites from endogenous interferences. nih.gov

Table 2: Examples of Estrone Metabolites Identified Using Derivatization Techniques

| Parent Steroid | Metabolite Identified | Tissue/System Studied | Analytical Significance |

| Estrone (E1) | 2-Hydroxyestrone (B23517) (2-OH-E1) | Human/Rat Liver Microsomes | Derivatization confirmed oxidation on the A-ring. nih.gov |

| Estrone (E1) | 4-Hydroxyestrone (B23518) (4-OH-E1) | Human/Rat Liver Microsomes | Derivatization confirmed oxidation on the A-ring. nih.gov |

| Estrone (E1) | 16-Hydroxyestrone (B101198) (16-OH-E1) | Human/Rat Liver Microsomes | Fragmentation pattern of the derivative indicated oxidation on the D-ring. nih.gov |

| Estrone (E1) | Diaryl ether dimers | Mouse Mammary Glands | Identification of novel nonpolar metabolites distinct from previously known forms. nih.gov |

In Vitro Research Models for Estrogen Metabolism and Action

In vitro models, such as cell cultures and isolated enzyme systems, are indispensable for dissecting the molecular mechanisms of estrogen metabolism and action.

Cell-based assays are crucial for studying the activity of enzymes involved in estrogen biosynthesis and metabolism, such as aromatase (CYP19A1) and 17β-HSD. chemicalbook.comnih.gov In these assays, cell lines, like the estrogen receptor-positive human breast cancer cell line MCF-7, are used to measure how test compounds affect the conversion of androgens to estrogens or the interconversion of estrogens like estrone and estradiol. nih.govnih.gov While this compound is not typically used as a substrate itself due to the modification of the key C17-keto group, it can be essential as a reference standard to quantify the estrone produced or depleted in the assay medium via GC-MS or LC-MS. nih.gov This allows for a precise determination of enzyme activity and inhibition. Cell-based models offer the advantage of having metabolic capacity, which allows for the evaluation of how a substance is processed within a more physiologically relevant environment compared to cell-free assays. nih.gov

Estrogens exert their biological effects primarily by binding to and activating estrogen receptors (ERα and ERβ). nih.govnih.gov The structure of a ligand is critical for its ability to bind to the receptor's ligand-binding domain and initiate downstream signaling. nih.gov Studies investigating structure-activity relationships often synthesize and test a series of steroid derivatives to understand which chemical moieties are essential for receptor interaction.

The modification of the 17-keto group of estrone to an O-methyloxime would be expected to significantly alter its binding affinity for estrogen receptors. The size and polarity of the O-methyloxime group would likely create steric hindrance within the ligand-binding pocket, affecting the receptor's conformational change required for activation. nih.gov While direct studies on the receptor binding of this compound are not prominent in the literature, research on other 17-substituted estrone analogs demonstrates that modifications at this position profoundly impact both receptor binding and subsequent antiproliferative or estrogenic activity. nih.gov Such studies use competitive binding assays, where various unlabeled ligands compete with radiolabeled estradiol for binding to the ER, to determine their relative binding affinities. nih.gov This approach could be used to precisely quantify the effect of the O-methyloxime modification on ER interaction, contributing to the broader understanding of estrogen receptor pharmacology.

Animal Model Research Methodologies

The use of animal models has been fundamental in elucidating the complex roles of estrogens in physiology and pathology. Methodologies employing specific estrogenic compounds, including derivatives like this compound, are crucial for detailed mechanistic studies. These models allow for the investigation of estrogen metabolism, distribution, and action in a controlled in vivo environment, providing insights that are often not achievable through in vitro experiments alone.

Estrone Metabolism and Distribution in Specific Tissues (e.g., Brain, Liver)

While direct research on the in vivo metabolism and distribution of this compound is not extensively documented in publicly available literature, its metabolic fate can be inferred from the well-established pathways of its parent compound, estrone, and the general biochemical behavior of O-methyl and oxime moieties. This compound is primarily utilized as a stable derivative for analytical purposes, such as in radioimmunoassays, due to the chemical stability of the O-methyloxime group which protects the C17-keto group from immediate metabolism.

Should this compound be administered in vivo, it would likely be subject to metabolic processes in key tissues such as the liver and brain. The liver is the primary site of steroid metabolism. mdpi.com Here, the initial step would likely involve the hydrolysis of the oxime ether bond, although this bond is generally stable. More probable is the enzymatic modification of other parts of the steroid molecule. The primary metabolic transformations of the parent estrone molecule involve hydroxylation at various positions (e.g., 2-hydroxyestrone, 4-hydroxyestrone, 16α-hydroxyestrone) by cytochrome P450 enzymes and the interconversion between estrone and estradiol via 17β-hydroxysteroid dehydrogenases (17β-HSDs). mdpi.com

In the brain, local estrogen metabolism plays a critical role in neuroendocrine function and neuroprotection. nih.gov Studies in various animal models, including rats and mice, have demonstrated that the brain can locally synthesize and metabolize estrogens. nih.gov The distribution of estrogen receptors, ERα and ERβ, is widespread throughout the central nervous system, indicating numerous potential sites of action. nih.gov If this compound were to cross the blood-brain barrier, its distribution would likely be influenced by its lipophilicity and affinity for these receptors. The presence of 17β-HSD in neural tissues suggests that, if the O-methyloxime group were removed to yield estrone, it could be locally converted to the more potent estradiol. mdpi.com

Table 1: Key Enzymes in Estrone Metabolism and Their Primary Location

| Enzyme | Action on Estrone | Primary Tissue Location |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Reversible conversion to Estradiol | Liver, Placenta, Brain, Adipose Tissue |

| Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Hydroxylation (e.g., to 2-OH-E1, 4-OH-E1) | Liver, Brain |

| Catechol-O-methyltransferase (COMT) | Methylation of hydroxylated metabolites | Liver, Brain |

| Sulfotransferases (SULTs) | Sulfation (conjugation for excretion) | Liver, Adrenal Glands |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation (conjugation for excretion) | Liver |

This table represents the metabolism of the parent compound, estrone. The metabolism of this compound would be contingent on the initial cleavage of the O-methyloxime group.

Comparative Studies of Estrogen Dynamics Across Species

The dynamics of estrogen metabolism and excretion can vary significantly across different animal species. Such comparative studies are essential for understanding species-specific endocrine functions and for the appropriate selection of animal models in biomedical research. While studies specifically using this compound for cross-species comparison are not prominent, a wealth of data exists on the comparative metabolism of its parent compound, estrone.

These studies reveal differences in the primary routes of excretion and the major metabolites formed. For instance, radiotracer studies have shown that cattle excrete the majority of estrogens through feces (around 58%), whereas swine and poultry excrete them primarily in urine (96% and 69%, respectively). acs.org The chemical form of the excreted estrogens also differs. In many species, estrogens are excreted as conjugated metabolites (sulfates and glucuronides), which increases their water solubility and facilitates elimination. acs.org

The use of a stable derivative like this compound in such comparative studies could theoretically serve as a standardized probe to investigate the activity of specific metabolic pathways, by assessing the rate and nature of its biotransformation back to estrone and subsequent metabolites across different species.

Table 2: Comparative Aspects of Estrone Metabolism in Different Animal Species

| Species | Primary Route of Excretion | Major Estrogen Metabolites | Key Findings |

| Cattle | Feces (approx. 58%) | 17α-estradiol, 17β-estradiol, Estrone | The 17α-epimer of estradiol is more prevalent than the 17β form. acs.org |

| Swine | Urine (approx. 96%) | Estrone, Estradiol | Excrete primarily conjugated estrogens in urine. acs.org |

| Poultry | Urine (approx. 69%) | Estrone, Estradiol | Significant urinary excretion of estrogen metabolites. acs.org |

| Felids (Lion, Tiger, Leopard) | Feces | Estradiol-3-sulfate | Demonstrates species-specific conjugation patterns for excretion. |

| Ungulates (Spotted Deer, Blackbuck) | Feces | Estrone glucuronide | Highlights differences in conjugation even among herbivores. |

| Fish (e.g., Salmonids) | Gill/Urine | 17β-Estradiol (from Estrone) | Significant hepatic conversion of estrone to the more potent 17β-estradiol. nih.gov |

This table summarizes the metabolism and excretion of the parent compound, estrone, in various animal species.

Future Perspectives and Unanswered Research Questions in Estrone and O Methyloxime Research

Advancements in High-Throughput Quantitative Methodologies

The demand for rapid and sensitive analysis of estrogens in a multitude of samples has driven the development of high-throughput screening (HTS) methodologies. Recent technological progress in mass spectrometry (MS) and automation has been pivotal in this evolution, enabling the analysis of thousands to millions of compounds. nih.gov These label-free MS assays are often more cost-effective, faster, and more physiologically relevant than traditional methods. nih.govembopress.org

A key area of advancement is the transition from discovery-based proteomics to targeted quantitative analyses on a large scale. dtu.dk This requires the development of robust workflows to rapidly create targeted proteomic assays. dtu.dk For instance, a workflow utilizing data from discovery experiments, retention time prediction, and standard-flow chromatography can facilitate the analysis of hundreds of samples in a remarkably short time. dtu.dk

The development of HTS protocols using patient-derived cell lines is also a significant step forward. mdpi.com For example, an HTS protocol was developed to screen clinically approved compounds on human endometrial stromal cell lines to identify those that interfere with estrogen-stimulated growth. mdpi.com This approach allows for the identification of compounds that target the downstream effects of estrogen stimulation, which is crucial for understanding diseases like endometriosis. mdpi.com

Future advancements are expected to further improve the throughput and sensitivity of MS-based HTS platforms. embopress.org Overcoming limitations such as ion suppression from high concentrations of salts and detergents in biochemical assays remains a key challenge. embopress.org

Elucidation of Minor Metabolic Pathways and Enzyme Activities

While the major metabolic pathways of estrogens are well-documented, the roles of minor pathways and the enzymes involved are still being uncovered. Understanding these less-explored routes is critical for a complete picture of estrogen metabolism and its implications for health.

Recent studies using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) with stable isotope labeling have been instrumental in identifying previously uncharacterized metabolites of estrogens like estrone (B1671321) and estradiol (B170435). nih.gov This technique allows for the differentiation of drug metabolites from endogenous compounds, leading to the structural elucidation of novel metabolites. nih.gov For example, in the metabolism of estrone, besides the well-known 2-OH-E1 and 4-OH-E1, a third hydroxylated metabolite, 16-OH-E1, has been identified, indicating oxidation on the D-ring. nih.gov

The activity of specific enzymes in these pathways is also a subject of ongoing research. For instance, in some bacteria, the degradation of estradiol begins with its dehydrogenation to estrone, followed by hydroxylation and cleavage of the A-ring by the enzyme 4-hydroxyestrone (B23518) 4,5-dioxygenase. nih.gov Furthermore, the conversion of estrogens to androgens in certain bacteria involves a unique SAM- and cobalamin-dependent methyl transfer system. nih.gov The kinetic parameters of the methyltransferase enzyme for estradiol and estrone have been determined, revealing a higher affinity for estrone. nih.gov

In children and adolescents, metabolic and hormonal responses to exercise differ from adults, suggesting age-dependent enzyme activities. researchgate.net For example, reduced activity of phosphofructokinase-1 and lactate (B86563) dehydrogenase in prepubertal children could explain their lower glycolytic capacity. researchgate.net

Future research will likely focus on further characterizing these minor metabolic pathways and the specific enzymes involved, which could reveal new therapeutic targets and a better understanding of estrogen-related pathologies.

Integration of Multi-Omics Data for Comprehensive Understanding of Estrogenomics

To gain a holistic understanding of the complex biological systems involving estrogens, the integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—is essential. numberanalytics.comnih.gov This multi-omics approach, often referred to as "estrogenomics," allows researchers to move beyond the analysis of single data types and explore the intricate interplay between different molecular layers. frontiersin.orgnih.gov

The integration of multi-omics data can reveal novel insights into disease mechanisms and help identify new biomarkers and therapeutic targets. nih.govfrontiersin.org For example, by combining data on copy number variations, mutations, DNA methylation, transcriptomics, and proteomics, distinct molecular subtypes of breast cancer have been identified. nih.gov

Several strategies and tools are being developed to facilitate the integration of multi-omics data. numberanalytics.comfrontlinegenomics.com These include concatenation-based integration, model-based integration, and network-based integration. numberanalytics.com Machine learning techniques are also increasingly being used to analyze and find patterns in these large and complex datasets. nih.govfrontlinegenomics.com

Despite the promise of multi-omics integration, significant challenges remain. Each omics dataset has unique characteristics in terms of data scale and noise, requiring specific preprocessing steps. frontlinegenomics.com Developing methods to effectively model the correlations between different omics layers is an ongoing area of research. frontlinegenomics.com

The future of estrogenomics lies in the continued development of sophisticated computational methods and frameworks to seamlessly integrate diverse multi-omics datasets. frontiersin.org This will enable a more comprehensive and systems-level understanding of the role of estrogens in health and disease. nih.gov

Development of Novel Derivatization Reagents for Enhanced Analytical Performance

Derivatization is a crucial step in the analysis of estrogens, as it can significantly enhance the sensitivity and specificity of detection by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The development of novel derivatization reagents is an active area of research aimed at improving the analytical performance for estrogens and other steroids.

One of the key goals in developing new derivatizing agents is to improve ionization efficiency. For instance, while hydroxylamine (B1172632) can be used to create oxime derivatives of steroid hormones that show enhanced ionization, these derivatives can form syn- and anti-isomers, leading to peak splitting in chromatographic analysis and complicating data interpretation. mdpi.com

Recently, cyanoacetohydrazide has been proposed as a novel derivatization reagent for steroids. mdpi.com This reagent offers several advantages, including excellent solubility in methanol (B129727) and the ability to enhance ionization efficiency in positive ion mode, potentially eliminating the need for separate analyses in both positive and negative modes. mdpi.com Furthermore, it shows a reduced tendency to form multiple peaks compared to oximes. mdpi.com Another novel reagent, 1-(9-anthracenylmethyl)piperazine (MAP), has shown promise for the analysis of isocyanates, demonstrating high reactivity and enabling selective detection at low levels. nih.gov

The stability of the derivatizing reagent and the resulting derivatives is also a critical factor. nih.gov For example, derivatives formed with FMP reagent were found to be stable for over 24 hours at 10 °C with minimal degradation. nih.gov

The table below provides a comparison of different derivatization approaches for estrogens:

| Derivatization Approach | Advantages | Disadvantages | Reference |

| Methylpyridinium ether derivatives (e.g., FMP) | Improves analytical specificity and sensitivity for estrone and estradiol. Stable derivatives. | May require specific reaction conditions. | nih.gov |

| Oximes (using hydroxylamine) | Enhances ionization efficiency in positive ion detection. | Can form syn- and anti-isomers, leading to peak splitting. | mdpi.com |

| Cyanoacetohydrazide (CAH) | Enhances ionization efficiency in positive mode. Reduces the formation of multiple peaks. Good solubility. | Potential for degradation over time. | mdpi.com |

Future research will continue to focus on the design and synthesis of new derivatization reagents that offer improved reactivity, stability, and ionization efficiency, leading to more robust and sensitive analytical methods for estrogens like estrone and its derivatives.

Exploration of Estrone, O-methyloxime in Niche Biological and Environmental Research

While much of the focus on estrone and its derivatives is in clinical and endocrinological research, there is growing interest in exploring their roles in more niche biological and environmental contexts. The analytical methods developed for clinical applications can be adapted to investigate the presence and effects of these compounds in diverse matrices.

For example, the degradation of estrogens by microorganisms is a significant area of environmental research. nih.gov Understanding the bacterial pathways for estrogen degradation is crucial for assessing the environmental fate of these compounds and for developing bioremediation strategies. The identification of specific enzymes and genes involved in these pathways opens up possibilities for engineering microorganisms for more efficient removal of estrogenic pollutants. nih.gov

In the field of exercise physiology, the metabolic and hormonal responses to physical activity are being studied in different populations, including children and adolescents. researchgate.net While direct research on this compound in this context is limited, the study of broader hormonal changes provides a foundation for future investigations into the specific roles of individual estrogen metabolites.

The development of highly sensitive analytical techniques also allows for the detection of trace levels of estrogens in various biological fluids and environmental samples. nih.gov This capability is essential for monitoring low-level exposure and for studying the subtle biological effects that may result from such exposure.

As analytical technologies continue to advance, it is likely that estrone and its derivatives will be investigated in an even wider range of biological and environmental systems, leading to new insights into their roles beyond traditional endocrinology.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing estrone, O-methyloxime in laboratory settings?

this compound is synthesized enzymatically via catechol-O-methyltransferase (COMT)-mediated methylation of estrone . Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>98% by COA) and nuclear magnetic resonance (NMR) for structural confirmation. Ensure batch-specific documentation (e.g., SDS, COA) is validated for reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?